molecular formula C26H21ClN4O B11229966 7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11229966
M. Wt: 440.9 g/mol
InChI Key: HVFBMXABDVYYKJ-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various aromatic groups

Preparation Methods

The synthesis of 7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl, methoxybenzyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .

Chemical Reactions Analysis

7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydride or lithium diisopropylamide (LDA).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar compounds to 7-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine include other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H21ClN4O

Molecular Weight

440.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21ClN4O/c1-32-22-13-7-18(8-14-22)15-28-25-24-23(19-5-3-2-4-6-19)16-31(26(24)30-17-29-25)21-11-9-20(27)10-12-21/h2-14,16-17H,15H2,1H3,(H,28,29,30)

InChI Key

HVFBMXABDVYYKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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